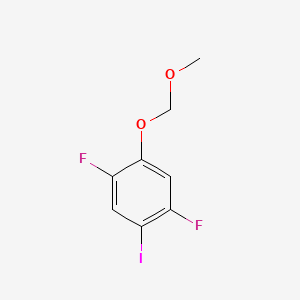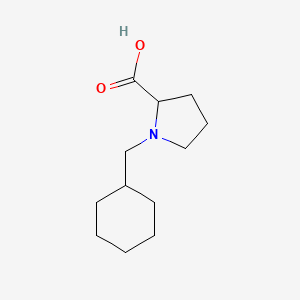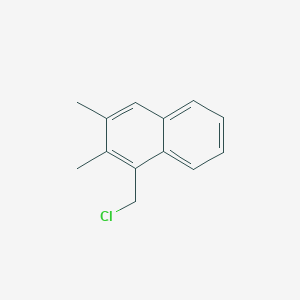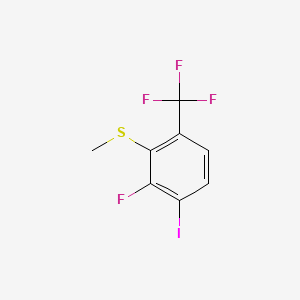
(2-Fluoro-3-iodo-6-(trifluoromethyl)phenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-3-iodo-6-(trifluoromethyl)phenyl)(methyl)sulfane is a complex organic compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a phenyl ring, along with a methylsulfane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-iodo-6-(trifluoromethyl)phenyl)(methyl)sulfane typically involves multiple steps, including halogenation, trifluoromethylation, and sulfane group introduction. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2-Fluoro-3-iodo-6-(trifluoromethyl)phenyl)(methyl)sulfane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the sulfane group.
Substitution: Nucleophilic substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfane group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
科学研究应用
(2-Fluoro-3-iodo-6-(trifluoromethyl)phenyl)(methyl)sulfane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2-Fluoro-3-iodo-6-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through various pathways. The presence of fluorine and iodine atoms can enhance the compound’s ability to form strong interactions with target molecules, potentially affecting their function. The trifluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .
相似化合物的比较
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzonitrile: Another fluorinated aromatic compound used in chemical synthesis.
4-(Trifluoromethyl)phenyl isocyanate: A fluorinated isocyanate used as a building block in organic synthesis.
Uniqueness
(2-Fluoro-3-iodo-6-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the combination of fluorine, iodine, and trifluoromethyl groups on the phenyl ring, along with the presence of a methylsulfane group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
属性
分子式 |
C8H5F4IS |
|---|---|
分子量 |
336.09 g/mol |
IUPAC 名称 |
2-fluoro-1-iodo-3-methylsulfanyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4IS/c1-14-7-4(8(10,11)12)2-3-5(13)6(7)9/h2-3H,1H3 |
InChI 键 |
HHTKHKJWMNGVSL-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=CC(=C1F)I)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


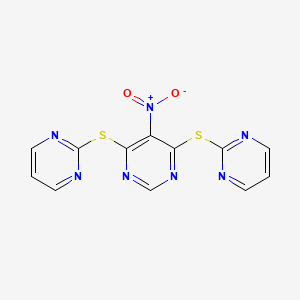


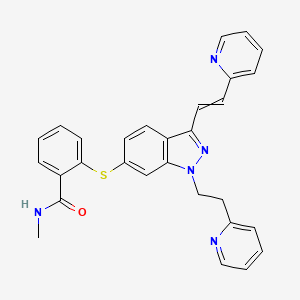
![Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-amine](/img/structure/B14011402.png)

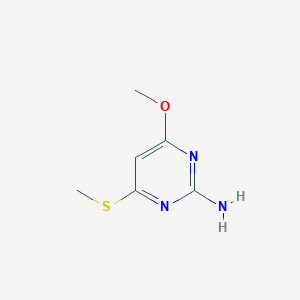
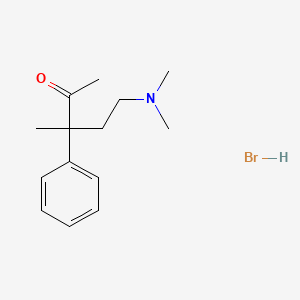
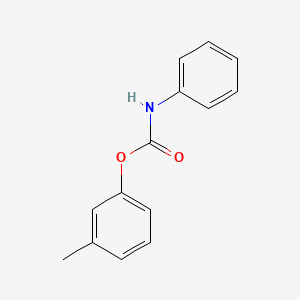
![4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol](/img/structure/B14011426.png)
